Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate
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Overview
Description
Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate is a synthetic organic compound characterized by the presence of an ethyl ester, an acetylamino group, and a trifluoromethyl-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Acetylamino Intermediate: This step involves the acetylation of an appropriate amine precursor using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate
- Ethyl 2-(acetylamino)-2-(3-chloroanilino)-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-acetamido-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c1-3-23-13(22)11(18-8(2)20)12(21)19-10-6-4-5-9(7-10)14(15,16)17/h4-7,11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNWGUDHSAJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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